

An In-depth Technical Guide to 1,8-Dinitronaphthalene: Chemical and Physical Properties

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Compound of Interest

Compound Name: 1,8-Dinitronaphthalene

Cat. No.: B126178

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **1,8-dinitronaphthalene**. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound.

Chemical and Physical Properties

1,8-Dinitronaphthalene presents as yellow crystals.^[1] It is a dinitronaphthalene with nitro groups at the 1 and 8 positions.^[1]

Table 1: General and Physical Properties of **1,8-Dinitronaphthalene**

Property	Value	Source
Appearance	Yellow crystals	[1]
Molecular Formula	C10H6N2O4	[1]
Molecular Weight	218.17 g/mol	[1]
Melting Point	171-173 °C (340-342 °F)	[1][2]
Boiling Point	358.84°C (rough estimate)	[3]
Density	1.4330 (rough estimate)	[3]
Vapor Density	7.51 (Relative to Air)	[1][4]
Vapor Pressure	0.00000428 mmHg	[1]
Water Solubility	< 1 mg/mL at 20 °C (66 °F)	[1][4]
Solubility	Slightly soluble in DMSO and Methanol	[3]

Table 2: Chemical Identifiers and Descriptors

Identifier	Value	Source
IUPAC Name	1,8-dinitronaphthalene	[1]
CAS Number	602-38-0	[2]
PubChem CID	11764	[1]
SMILES	<chem>C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C(=CC=C2)--INVALID-LINK--[O-]</chem>	[1]
InChIKey	AVCSMMMOCOTIHF-UHFFFAOYSA-N	[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **1,8-dinitronaphthalene**. Available data includes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for **1,8-Dinitronaphthalene**

Spectrum Type	Data	Source
¹ H NMR (400 MHz, CDCl ₃)	δ = 7.98 (t, 2H), 8.51 (dd, 4H)	[2]
¹³ C NMR	Spectrum available	[1] [5]
¹⁵ N NMR	Spectrum available	[1]
Mass Spectrometry (GC-MS)	5 spectra available	[5]
FTIR	4 spectra available	[5]
Raman	1 spectrum available	[5]

Experimental Protocols

The primary method for synthesizing **1,8-dinitronaphthalene** is through the direct nitration of naphthalene, which typically results in a mixture of isomers, predominantly 1,5- and **1,8-dinitronaphthalene**.[\[6\]](#) The separation of these isomers is a critical step in obtaining the pure compound.

3.1. Synthesis via Direct Nitration of Naphthalene

This procedure involves the nitration of naphthalene to produce a mixture of dinitronaphthalene isomers, followed by their separation.[\[6\]](#)

- Materials:
 - Naphthalene
 - Concentrated Sulfuric Acid (98%)
 - Concentrated Nitric Acid (70%)

- Dichloroethane (for separation)
- Ice
- Procedure:
 - Nitration: A nitrating mixture is prepared by carefully adding a specific ratio of concentrated sulfuric acid to concentrated nitric acid in a flask equipped with a stirrer and a cooling bath, while maintaining a low temperature.[6] Naphthalene is then introduced to the mixture. The reaction is typically carried out at a temperature between 15-80 °C for 1-5 hours.[7]
 - Isolation of Isomer Mixture: The reaction mixture is poured onto crushed ice, causing the precipitation of the crude dinitronaphthalene isomer mixture.[6] The solid precipitate is collected by filtration, washed with water until neutral, and then dried.[6]
 - Separation of Isomers: The dried mixture of 1,5- and **1,8-dinitronaphthalene** can be separated by fractional crystallization from a suitable solvent like dichloroethane.[6] The difference in solubility between the two isomers facilitates their separation.[6]

3.2. Purification by Recrystallization

A common method for the purification of the separated **1,8-dinitronaphthalene** is recrystallization.

- Procedure:
 - A crude mixture of dinitronaphthalene is dissolved in a minimal amount of a suitable hot solvent, such as acetone or toluene.[2]
 - For the separation of 1,5- and **1,8-dinitronaphthalene**, a specific procedure involves refluxing the crude mixture in acetone for 2 hours.[2]
 - After cooling, the less soluble 1,5-dinitronaphthalene precipitates and is removed by filtration.[2]
 - The filtrate, enriched with **1,8-dinitronaphthalene**, is then concentrated.[2]

- The concentrated filtrate is cooled to induce crystallization of **1,8-dinitronaphthalene**, which is then collected by filtration and can be further purified by recrystallization from toluene.[2]

Reactivity and Stability

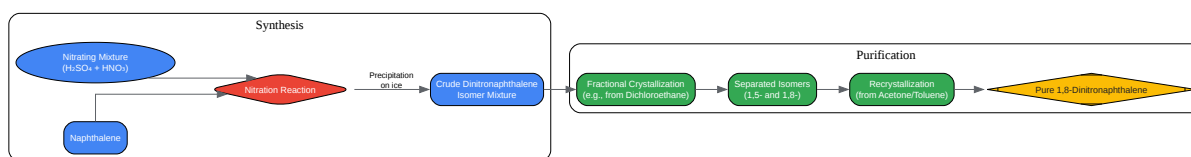
1,8-Dinitronaphthalene is sensitive to heat and shock and may react violently if heated or ground.[1][2] It is classified as an explosive and a strong oxidizing agent.[1] The compound is combustible and incompatible with strong oxidizing agents.[2] It is insoluble in water.[1]

Health and Safety Information

Exposure to **1,8-dinitronaphthalene** can cause irritation to the skin, eyes, and mucous membranes.[1][4] Symptoms of exposure may include headache, dizziness, cyanosis, nausea, vomiting, anemia, insomnia, fatigue, weight loss, and potential damage to the central nervous system, liver, and kidneys.[1][4] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a respirator, in a well-ventilated area.[8]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **1,8-dinitronaphthalene**.



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Caption: Synthesis and purification workflow for **1,8-dinitronaphthalene**.

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